![molecular formula C16H17BrN2O3 B268829 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268829.png)
5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to exhibit promising results in preclinical studies.
Wirkmechanismus
The primary mechanism of action of 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide is the inhibition of the enzyme 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide, this compound increases the levels of endocannabinoids in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
The inhibition of 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide by 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide has been shown to produce various biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, and anxiolytic effects. Additionally, this compound has been shown to exhibit neuroprotective properties and may have potential applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide in lab experiments is its potency and selectivity for 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide inhibition. However, one of the limitations of this compound is its relatively short half-life, which can make it challenging to study its long-term effects in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide. One potential direction is the development of more potent and selective 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide inhibitors based on the structure of this compound. Additionally, further research is needed to elucidate the long-term effects of 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide inhibition and the potential applications of this compound in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide involves several steps, including the reaction of 4-aminobenzoyl chloride with diethylamine, followed by the reaction of the resulting product with 5-bromo-2-furoyl chloride. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases such as pain, inflammation, and anxiety.
Eigenschaften
Produktname |
5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide |
---|---|
Molekularformel |
C16H17BrN2O3 |
Molekulargewicht |
365.22 g/mol |
IUPAC-Name |
5-bromo-N-[4-(diethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-19(4-2)16(21)11-5-7-12(8-6-11)18-15(20)13-9-10-14(17)22-13/h5-10H,3-4H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
CYSNLQLPBYBPJK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.